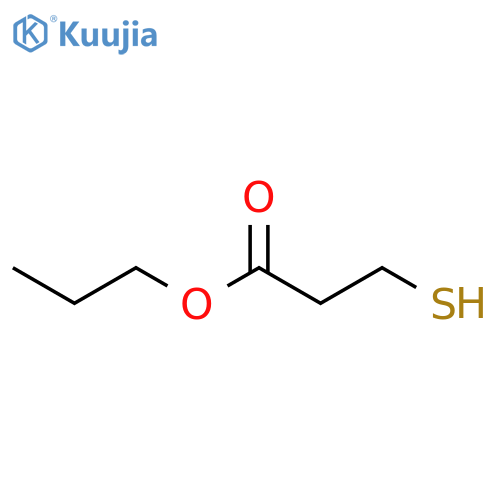Cas no 165804-07-9 (n-Propyl 3-mercaptopropionate)

n-Propyl 3-mercaptopropionate structure
商品名:n-Propyl 3-mercaptopropionate
n-Propyl 3-mercaptopropionate 化学的及び物理的性質
名前と識別子
-
- n-Propyl 3-mercaptopropionate
- 3-Mercaptopropionic acid n-propyl ester
- Propyl 3-sulfanylpropanoate
- Propyl 3-mercaptopropionate
- 3-Mercaptopropanoic acid propyl ester
- Propyl 3-mercaptopropanoate
- n-Propyl 3-mercaptopropanoate
- Propanoic acid, 3-mercapto-, propyl ester
- 165804-07-9
- Propyl3-mercaptopropanoate
- RIMHDIYZJQVNSO-UHFFFAOYSA-N
- J-010230
- SCHEMBL5829840
- FT-0643590
- DTXSID80428566
- DB-043627
-
- MDL: MFCD00039938
- インチ: InChI=1S/C6H12OS/c1-3-5-8-6(7)4-2/h3-5H2,1-2H3
- InChIKey: CLBGDLKFLYZLDQ-UHFFFAOYSA-N
- ほほえんだ: O=C(OCCC)CCS
計算された属性
- せいみつぶんしりょう: 132.06100
- どういたいしつりょう: 148.05580079g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 9
- 回転可能化学結合数: 5
- 複雑さ: 83.1
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 27.3Ų
じっけんとくせい
- 色と性状: 無色液体
- 密度みつど: 1.021
- ゆうかいてん: No data available
- ふってん: 196 ºC
- フラッシュポイント: 79 ºC
- 屈折率: 1.5150
- PSA: 42.37000
- LogP: 2.06620
- かんど: Air Sensitive
- じょうきあつ: No data available
- ようかいせい: 未確定
n-Propyl 3-mercaptopropionate セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- 危険物輸送番号:UN 2810
- セキュリティの説明: S26-S36/37/39
- 包装カテゴリ:III
- リスク用語:R20/21/22; R36/38
- 包装等級:III
- 危険レベル:6.1
- セキュリティ用語:6.1
- 包装グループ:III
- ちょぞうじょうけん:(BD145614)
- 危険レベル:6.1
n-Propyl 3-mercaptopropionate 税関データ
- 税関コード:2930909090
- 税関データ:
中国税関コード:
2930909090概要:
2930909090.その他の有機硫黄化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2930909090。他の有機硫黄化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
n-Propyl 3-mercaptopropionate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L10152-100g |
n-Propyl 3-mercaptopropionate, 99% |
165804-07-9 | 99% | 100g |
¥3048.00 | 2023-01-30 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-269887-25g |
n-Propyl 3-mercaptopropionate, |
165804-07-9 | 25g |
¥572.00 | 2023-09-05 | ||
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R024352-100g |
n-Propyl 3-mercaptopropionate |
165804-07-9 | 99% | 100g |
¥1615 | 2024-05-25 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R024352-25g |
n-Propyl 3-mercaptopropionate |
165804-07-9 | 99% | 25g |
¥482 | 2024-05-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1023154-1kg |
Propyl 3-mercaptopropanoate |
165804-07-9 | 95% | 1kg |
¥9172.00 | 2023-11-21 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1023154-25g |
Propyl 3-mercaptopropanoate |
165804-07-9 | 95% | 25g |
¥660.00 | 2023-11-21 | |
| Chemenu | CM536211-100g |
Propyl 3-mercaptopropanoate |
165804-07-9 | 95%+ | 100g |
$221 | 2023-02-02 | |
| Chemenu | CM536211-500g |
Propyl 3-mercaptopropanoate |
165804-07-9 | 95%+ | 500g |
$707 | 2023-02-02 | |
| Chemenu | CM536211-1000g |
Propyl 3-mercaptopropanoate |
165804-07-9 | 95%+ | 1000g |
$1176 | 2023-02-02 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L10152-25g |
n-Propyl 3-mercaptopropionate, 99% |
165804-07-9 | 99% | 25g |
¥1025.00 | 2023-01-30 |
n-Propyl 3-mercaptopropionate 関連文献
-
Bogdan Cojocaru,?tefan Nea?u,Vasile I. Parvulescu,Karifala Dumbuya,Hans-Peter Steinrück,J. Michael Gottfried,Carmela Aprile,Hermenegildo Garcia,J. C. Scaiano Phys. Chem. Chem. Phys. 2009 11 5569
165804-07-9 (n-Propyl 3-mercaptopropionate) 関連製品
- 5466-06-8(Ethyl 3-mercaptopropionate)
- 16215-21-7(Butyl- 3-mercaptopropionate)
- 7383-64-4(Isopropyl 3-Mercaptopropionate)
- 52978-23-1(2-hydroxyethyl 3-mercaptopropionate)
- 2935-90-2(methyl 3-sulfanylpropanoate)
- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)
- 2122418-69-1(ethyl 1-(4-fluorophenyl)-3-oxocyclobutane-1-carboxylate)
- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)
- 1804377-70-5(2-(Chloromethyl)-4-(difluoromethyl)-5-fluoropyridine-3-acetonitrile)
- 1428901-15-8(3-(2-methylpropyl)azetidin-3-ol)
推奨される供給者
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量